1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol
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Description
1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol is a heterocyclic compound with a pyridopyrimidine moiety. This structure combines elements of both pyridine and pyrimidine rings, making it intriguing for medicinal chemistry. The nitrogen atom’s position within the pyridine ring leads to various derivatives with diverse biological activities .
Synthesis Analysis
Several synthetic protocols exist for preparing pyridopyrimidine derivatives. While I don’t have specific details on the synthesis of this compound, it likely involves the condensation of appropriate precursors. Researchers have explored various methods, including one-pot syntheses and multi-step routes. Further literature review would provide precise synthetic pathways .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol comprises a phenyl group, a pyridopyrimidine core, and an amino group. The exact arrangement of atoms and bond angles can be visualized through computational modeling or X-ray crystallography. The presence of the hydroxyl group suggests potential hydrogen bonding interactions .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, oxidation, or cyclizations. Investigating its reactivity with different reagents and functional groups would shed light on its versatility and potential applications .
Physical And Chemical Properties Analysis
Mechanism of Action
properties
IUPAC Name |
1-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-13(8-12-4-2-1-3-5-12)9-18-16-14-6-7-17-10-15(14)19-11-20-16/h1-7,10-11,13,21H,8-9H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMGPGGXSGQBNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC2=NC=NC3=C2C=CN=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol |
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